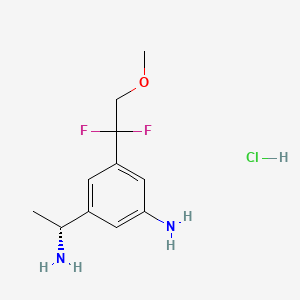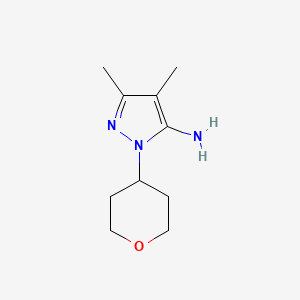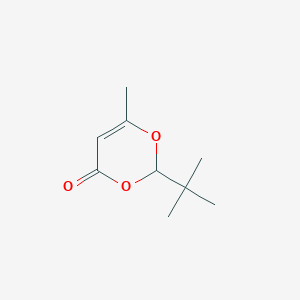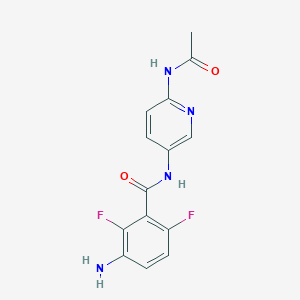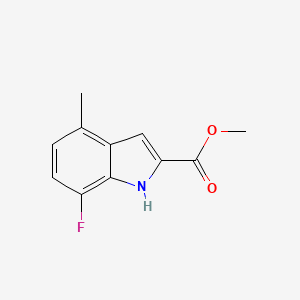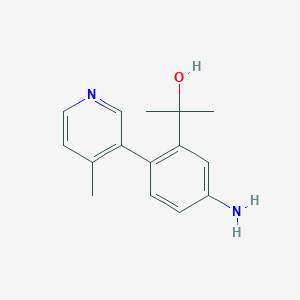
2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine: is a complex organic compound that features a piperidine ring, a phenyl group, and a dimethylated propanamine structure. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a phenyl-substituted alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed to facilitate hydrogenation steps, ensuring high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring, often employing reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Reduced phenyl or piperidine derivatives.
Substitution: Various alkylated or arylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, especially in the context of neurotransmitter systems .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Industry: In the industrial sector, it is utilized in the synthesis of specialty chemicals and as an intermediate in the production of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring allows the compound to mimic the structure of natural neurotransmitters, facilitating binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s pharmacological effects .
Comparación Con Compuestos Similares
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: Shares a similar piperidine structure but differs in the substitution pattern.
2,6-Dimethylpiperidine: Another piperidine derivative with different functional groups and properties.
Piperazine Derivatives: These compounds also contain a nitrogen heterocycle but have distinct pharmacological profiles.
Uniqueness: 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its combination of a piperidine ring with a phenyl group and a dimethylated propanamine structure makes it a versatile compound in various research and industrial applications .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWFXOINQANLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

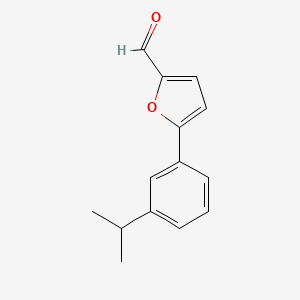
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
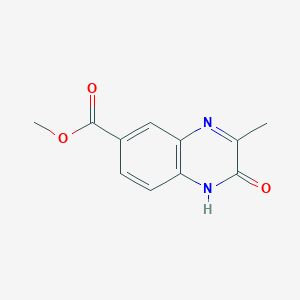
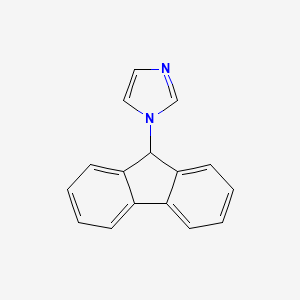

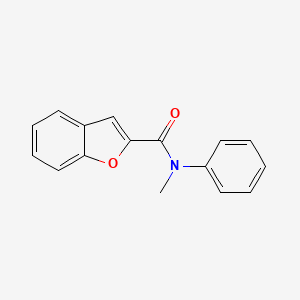
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
